molecular formula C32H37N B13343511 2,6-Di(adamantan-1-yl)-9H-carbazole

2,6-Di(adamantan-1-yl)-9H-carbazole

Cat. No.: B13343511
M. Wt: 435.6 g/mol
InChI Key: LFCWZBDQXYZGJB-UHFFFAOYSA-N
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Description

2,6-Di(adamantan-1-yl)-9H-carbazole: is a complex organic compound characterized by the presence of two adamantane groups attached to a carbazole core. Carbazole is a tricyclic aromatic compound known for its stability and electronic properties, while adamantane is a diamondoid hydrocarbon known for its rigidity and bulkiness. The combination of these two moieties results in a compound with unique physical and chemical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(adamantan-1-yl)-9H-carbazole typically involves the introduction of adamantane groups into the carbazole structure. One common method is the Friedel-Crafts alkylation reaction, where adamantyl chloride reacts with carbazole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,6-Di(adamantan-1-yl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated carbazole derivatives.

Scientific Research Applications

Chemistry: 2,6-Di(adamantan-1-yl)-9H-carbazole is used as a building block in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in organic photovoltaic cells and other electronic devices.

Biology and Medicine: The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It may serve as a scaffold for the development of new drugs with antiviral, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used as an additive in lubricants and polymers to enhance their thermal stability and mechanical properties. It may also find applications in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,6-Di(adamantan-1-yl)-9H-carbazole depends on its specific application. In electronic devices, its role is primarily related to its ability to transport charge and emit light. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The adamantane groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

    2,7-Di(adamantan-1-yl)-9H-carbazole: Similar structure but with adamantane groups at different positions.

    2,6-Di(t-butyl)-9H-carbazole: Similar steric bulk but with t-butyl groups instead of adamantane.

    9-Phenylcarbazole: Similar aromatic core but with a phenyl group instead of adamantane.

Uniqueness: 2,6-Di(adamantan-1-yl)-9H-carbazole is unique due to the presence of adamantane groups, which impart rigidity and bulkiness to the molecule. This results in distinct electronic properties and steric effects, making it suitable for specific applications where other similar compounds may not perform as well.

Properties

Molecular Formula

C32H37N

Molecular Weight

435.6 g/mol

IUPAC Name

2,6-bis(1-adamantyl)-9H-carbazole

InChI

InChI=1S/C32H37N/c1-3-27-28-11-25(31-13-19-5-20(14-31)7-21(6-19)15-31)2-4-29(28)33-30(27)12-26(1)32-16-22-8-23(17-32)10-24(9-22)18-32/h1-4,11-12,19-24,33H,5-10,13-18H2

InChI Key

LFCWZBDQXYZGJB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC6=C5C=CC(=C6)C78CC9CC(C7)CC(C9)C8

Origin of Product

United States

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